(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Comprehensive Technical Guide on Structure and Conformation
(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Comprehensive Technical Guide on Structure and Conformation
Authored by: A Senior Application Scientist
Date: January 2, 2026
Abstract
This technical guide provides an in-depth analysis of the chemical structure and conformational landscape of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. This molecule, characterized by its bicyclohexyl core, exhibits a rich conformational isomerism that is critical to its physicochemical properties and potential applications, particularly in the fields of liquid crystal technology and pharmaceutical development.[1] This document will explore the stereochemical intricacies of the molecule, delve into the energetic preferences of its various conformers, and outline the modern experimental and computational methodologies employed for its characterization. The intended audience for this guide includes researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this and structurally related compounds.
Introduction: The Significance of the Bicyclohexyl Moiety
The [1,1'-bicyclohexyl] scaffold is a recurring motif in a variety of functional molecules, ranging from liquid crystals to pharmacologically active agents. Its rigid, yet conformationally dynamic nature, imparts unique properties to the parent molecule. The trans,trans stereochemistry of the linkage between the two cyclohexane rings, as seen in the title compound, results in a quasi-linear and extended molecular shape, a feature often exploited in the design of liquid crystal monomers.[1] The substituents at the 4 and 4' positions, a propyl group and a methanol group in this case, play a pivotal role in fine-tuning the molecule's polarity, intermolecular interactions, and ultimately, its macroscopic properties.
A thorough understanding of the three-dimensional structure and conformational preferences of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is paramount for predicting its behavior in different environments and for the rational design of novel materials and therapeutics. This guide will therefore systematically dissect the structural and conformational aspects of this molecule, providing both foundational knowledge and advanced insights.
Chemical Structure and Stereochemistry
The unambiguous identification of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is rooted in its precise chemical structure and stereochemical configuration.
Molecular Formula: C₁₆H₃₀O[2][3][4] Molecular Weight: 238.41 g/mol [2][4] CAS Number: 82562-85-4[2][3][4]
The core of the molecule consists of two cyclohexane rings linked by a single covalent bond. The "trans,trans" designation refers to the relative stereochemistry at the 1 and 1' positions (the points of attachment of the two rings) and the 4 and 4' positions (where the propyl and hydroxymethyl substituents are located). In the most stable conformation, both the bond connecting the two rings and the substituents at the 4 and 4' positions are in equatorial orientations with respect to their respective cyclohexane rings. This arrangement minimizes steric hindrance and results in the lowest energy state for the molecule.
Below is a visualization of the chemical structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.
Caption: 2D representation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.
Conformational Analysis: A Deeper Dive into 3D Space
The conformational flexibility of the cyclohexane ring is a cornerstone of organic chemistry.[5] Each cyclohexane ring in the bicyclohexyl system can exist in several conformations, with the chair, boat, and twist-boat being the most significant. The chair conformation is the most stable due to the minimization of both angle strain and torsional strain.[5][6]
For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions.[5] In the case of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, both the propyl and the hydroxymethyl groups, as well as the other cyclohexyl ring, are considered substituents.
The Dominant Di-equatorial Conformer
The lowest energy conformation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is one where both cyclohexane rings are in the chair conformation, and all three substituents (the other ring, the propyl group, and the hydroxymethyl group) occupy equatorial positions. This is often referred to as the di-equatorial-equatorial (ee) conformer.
The preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[5] Larger substituents have larger A-values, indicating a stronger preference for the equatorial position.
The following diagram illustrates the ring-flipping process for a monosubstituted cyclohexane, which is the fundamental process governing the conformational equilibrium in our molecule of interest.
Caption: Conformational equilibrium of a substituted cyclohexane.
Higher Energy Conformers
While the di-equatorial conformer is dominant, other higher-energy conformers exist in equilibrium. These can arise from:
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Ring flipping of one or both cyclohexane rings, leading to axial orientations of the substituents.
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Adoption of boat or twist-boat conformations by one or both rings.
The energy penalty associated with placing a bulky group in an axial position is significant. For instance, the conformational energy of a methyl group is approximately 1.74 kcal/mol.[7] The propyl and the other cyclohexyl group are considerably larger and would thus have much higher conformational energies, making the di-axial conformers highly unfavorable.
Experimental and Computational Characterization
A combination of experimental techniques and computational modeling is typically employed to elucidate the conformational landscape of molecules like (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis.[8][9] In principle, at low temperatures, the rate of ring flipping can be slowed down sufficiently to observe distinct signals for axial and equatorial protons. The coupling constants between adjacent protons, particularly the vicinal coupling constant (³JHH), are highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring. For complex molecules like the title compound, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon spectra.[10]
Protocol: Variable Temperature ¹H NMR for Conformational Analysis
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Sample Preparation: Dissolve a ~5-10 mg sample of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃ or toluene-d₈).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid conformational exchange is expected, leading to averaged signals.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Coalescence and Decoalescence: Observe the broadening and eventual splitting (decoalescence) of signals as the temperature is lowered. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.
-
Data Analysis: Below the coalescence temperature, where the exchange is slow on the NMR timescale, measure the integration of the signals corresponding to the axial and equatorial conformers to determine their relative populations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(Keq), where Keq is the equilibrium constant.[11]
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule in its lowest energy conformation in the solid state. While this method does not provide information about conformational dynamics in solution, it offers an invaluable experimental benchmark for computational models.
Computational Chemistry
Computational modeling has become an indispensable tool for studying molecular conformations.[6] Methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to:
-
Perform conformational searches: Systematically explore the potential energy surface to identify all stable conformers.
-
Calculate relative energies: Determine the relative stabilities of different conformers.
-
Predict spectroscopic properties: Calculate NMR chemical shifts and coupling constants that can be compared with experimental data for validation.
Workflow: Computational Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Structure-Property Relationships and Applications
The specific conformation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol directly influences its physical and chemical properties. The extended, relatively rigid structure of the dominant di-equatorial conformer is a key attribute for its use in liquid crystal applications.[1] The terminal hydroxyl group provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
In the context of drug development, the bicyclohexyl core can act as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with a biological target. The conformational preferences of this scaffold are therefore a critical design parameter.
Conclusion
(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a molecule whose properties are intrinsically linked to its three-dimensional structure and conformational dynamics. The strong preference for a di-equatorial chair-chair conformation results in a well-defined, elongated molecular shape. A comprehensive understanding of this conformational landscape, achieved through a synergistic combination of experimental techniques like NMR and computational modeling, is essential for its effective utilization in materials science and medicinal chemistry. This guide has provided a foundational framework for researchers and scientists working with this and related bicyclohexyl systems.
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